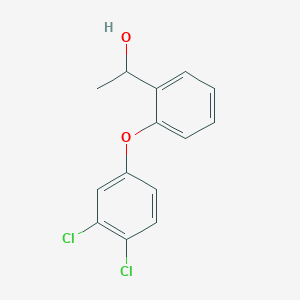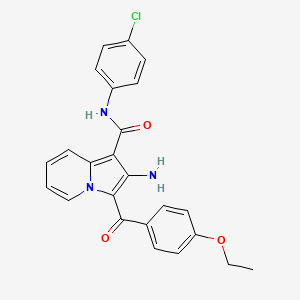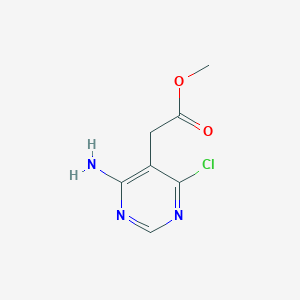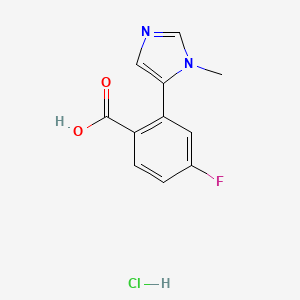![molecular formula C15H13ClN2O3S B2712483 [2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 878616-68-3](/img/structure/B2712483.png)
[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, commonly known as COTI-2, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. COTI-2 has a unique mechanism of action that targets mutant p53 proteins, which are commonly found in cancer cells.
Mechanism of Action
COTI-2 acts by stabilizing mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are often misfolded and unstable, leading to their degradation and loss of function. COTI-2 binds to mutant p53 proteins and stabilizes them, preventing their degradation and restoring their function. This leads to the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
COTI-2 has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis. The drug has also been shown to reduce tumor cell migration and invasion, which are critical steps in the metastatic process. COTI-2 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of COTI-2 is its specificity for mutant p53 proteins, which are commonly found in cancer cells. This makes the drug a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of COTI-2 is its complex synthesis process, which requires expertise in organic chemistry and access to specialized equipment. This can make the drug difficult to produce on a large scale.
Future Directions
There are several future directions for the development of COTI-2 as a cancer therapy. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and survival. Another potential direction is the development of biomarkers that can predict which patients are most likely to respond to COTI-2 therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for COTI-2 in clinical trials. Overall, COTI-2 shows great promise as a cancer therapy and further research is needed to fully explore its potential.
Synthesis Methods
COTI-2 is synthesized using a multi-step process that involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 4-chloroaniline to form the intermediate compound 2-(4-chloroanilino)-2-oxoethyl 2-methylsulfanylpyridine-3-carboxylate. This intermediate is then reacted with various reagents to form the final product, COTI-2. The synthesis of COTI-2 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
COTI-2 has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and patient-derived tumor samples. The drug has shown efficacy in various types of cancer, including breast, ovarian, pancreatic, and lung cancer. COTI-2 has been shown to selectively target mutant p53 proteins, which are commonly found in cancer cells and play a critical role in tumor growth and survival. The drug has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-22-14-12(3-2-8-17-14)15(20)21-9-13(19)18-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXHHBQFLNDFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712403.png)


![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)
![7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2712409.png)


![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)
![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)

